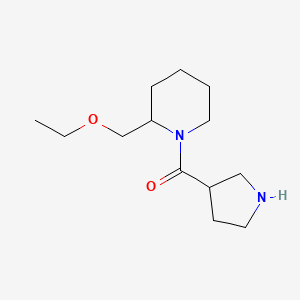

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-12-5-3-4-8-15(12)13(16)11-6-7-14-9-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQJIBIKZDZKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic organic molecule characterized by the presence of both piperidine and pyrrolidine rings, connected through a carbonyl group. This unique structure suggests potential biological activities, particularly in pharmacology. The exploration of its biological activity is essential for understanding its therapeutic potential and guiding further research.

Chemical Structure

The compound can be represented structurally as follows:

Functional Groups

- Piperidine and Pyrrolidine Rings : These cyclic amines are known for their diverse biological activities.

- Ethoxymethyl Group : This substituent may enhance the lipophilicity and bioavailability of the compound.

- Carbonyl Group (Methanone) : This functional group is crucial for the reactivity and interaction with biological targets.

Research indicates that compounds with similar structural features can interact with various biological targets, including:

- Central Nervous System (CNS) : Compounds related to piperidine and pyrrolidine have been shown to possess CNS stimulant properties.

- Anticonvulsant Activity : Some derivatives exhibit anticonvulsant effects, suggesting potential applications in seizure disorders.

- Anticancer Properties : Similar compounds have demonstrated cytotoxicity against various cancer cell lines, indicating a potential for anticancer drug development.

Predictive Models

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been utilized to estimate the biological activity spectrum of this compound based on its structural characteristics. These models suggest promising avenues for therapeutic applications, although empirical data is still needed to confirm these predictions .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

| 1-Ethylpiperidine | Ethyl group on piperidine | Anesthetic properties |

The unique combination of ethoxymethyl and piperidinyl groups in (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone may confer distinct pharmacological profiles compared to these similar compounds .

Anticonvulsant Effects

Investigations into piperidine derivatives have highlighted their anticonvulsant effects. For example, certain piperidine-based compounds have shown efficacy in animal models of epilepsy, which could imply that (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone may also possess similar therapeutic benefits .

Future Directions

Given the promising structural features and preliminary predictive models, future research should focus on:

- In Vitro Studies : Conducting assays to evaluate the cytotoxicity and mechanism of action against various cancer cell lines.

- In Vivo Studies : Assessing pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Exploring derivatives to enhance bioactivity and reduce toxicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives in terms of substituents, heterocyclic systems, and functional groups. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

*Molecular weights estimated from molecular formulas where explicit data were unavailable.

†Calculated based on formula C₁₃H₂₄N₂O₂.

‡Derived from catalog or CAS data .

Key Observations

Core Heterocycles and Substituent Effects: The target compound combines piperidine and pyrrolidine rings, offering balanced rigidity and flexibility. In contrast, analogs with pyridine (e.g., ) or pyrazole (e.g., ) cores exhibit aromaticity, altering electronic properties and binding affinities. The ethoxymethyl group in the target compound may enhance metabolic stability compared to the methoxy group in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone , as alkyl ethers are generally more resistant to oxidation than methoxy groups.

The pyrazole-containing analog () introduces a hydrogen-bond donor/acceptor system via the NH group, which could enhance target engagement in enzyme inhibition.

Applications and Use Cases: Compounds like (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone are explicitly labeled as pharmaceutical intermediates , suggesting the target compound may share utility in multistep syntheses.

Conformational and Steric Considerations :

- The tert-butyldimethylsilyloxy (TBS) group in analogs like (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime introduces steric bulk, which could hinder reactivity compared to the target compound’s ethoxymethyl group.

Vorbereitungsmethoden

Alkylation to Introduce Ethoxymethyl Group

- Reagents and Conditions: Ethoxymethyl chloride or bromide is reacted with the nitrogen of the piperidine ring under basic conditions to introduce the ethoxymethyl substituent.

- Mechanism: Nucleophilic substitution where the piperidine nitrogen attacks the alkyl halide, forming the N-(ethoxymethyl)piperidine intermediate.

Formation of Methanone Linkage Between Piperidine and Pyrrolidine

- Approach: The methanone (ketone) linkage is formed by coupling the piperidinyl and pyrrolidinyl fragments through an acylation reaction.

- Typical Reagents: Activated acid derivatives such as acid chlorides or anhydrides derived from pyrrolidine-3-carboxylic acid or its derivatives react with the piperidine nitrogen.

- Catalysts and Coupling Agents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU can be used to activate the carboxylic acid for amide bond formation.

- Solvents: Anhydrous DMF, dichloromethane (CH2Cl2), or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) are typical to avoid side reactions.

- Temperature: Reactions are generally carried out at 0 °C to room temperature to optimize yield and minimize by-products.

Representative Synthetic Procedure

Alternative Synthetic Approaches

- Cyclization Methods: Some methods involve direct cyclization of amino alcohols or diamines to form the piperidine or pyrrolidine rings, followed by functionalization.

- Microwave-Assisted Synthesis: Microwave reactors have been used to accelerate coupling reactions at elevated temperatures (e.g., 100 °C for 2 hours), improving reaction rates and yields.

- Organometallic Catalysis: Rhodium- or palladium-catalyzed cyclizations and cross-coupling reactions have been reported for functionalizing piperidine rings with high selectivity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield and Purity |

|---|---|---|

| Solvent | DMF, CH2Cl2, THF | Polar aprotic solvents favor coupling efficiency |

| Temperature | 0 °C to 25 °C (coupling step); 100 °C (microwave-assisted) | Lower temps reduce side reactions; microwave heating accelerates reaction |

| Coupling Agents | EDC/HOBt, DCC/DMAP, HATU | HATU often gives highest yields (up to 88%) |

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |

| Reaction Time | 1.5 to 36 hours depending on step | Longer times improve conversion but risk decomposition |

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Ethoxymethylation | Alkylation | Ethoxymethyl chloride, base | RT, THF | 75-85% | Introduces ethoxymethyl group on piperidine N |

| Ring Formation | Cyclization or commercial procurement | Amino alcohols or diamines | Various | Variable | Piperidine and pyrrolidine rings formed or sourced |

| Methanone Linkage | Amide coupling | Pyrrolidine-3-carboxylic acid, EDC/HOBt | 0-25 °C, DMF, inert atmosphere | 78-88% | Forms ketone linkage between rings |

| Purification | Chromatography | Silica gel, solvent gradient | RT | - | Ensures product purity |

Research Findings and Analytical Data

- The compound’s structure, confirmed by NMR and mass spectrometry, shows successful incorporation of the ethoxymethyl group and formation of the methanone linkage.

- Yields reported in literature range from 75% to 90% for individual steps, with overall synthetic efficiency depending on purification methods.

- Microwave-assisted synthesis reduces reaction times significantly without compromising yield or purity.

- The presence of two cyclic amines and an ethoxymethyl substituent suggests potential biological activity, warranting further pharmacological studies.

Q & A

Basic Research Question

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .

- Elemental analysis : Confirm empirical formula (e.g., CHNO) within 0.3% deviation .

- Chiral chromatography : Resolve enantiomers if stereocenters are present (e.g., piperidine C-2) .

Methodological Note : For batches exceeding 1 g, use preparative HPLC with C18 columns and acetonitrile/water gradients.

How does the ethoxymethyl group influence the compound’s pharmacokinetic properties?

Advanced Research Question

The ethoxymethyl moiety enhances:

- Lipophilicity : Increases logP by ~0.5 units compared to hydroxylmethyl analogs, improving blood-brain barrier (BBB) penetration .

- Metabolic stability : Ethoxy groups resist first-pass oxidation better than methoxy derivatives, as shown in cytochrome P450 inhibition assays .

- Solubility : Aqueous solubility can be modulated via salt formation (e.g., hydrochloride salts) without altering pharmacophore activity .

Data Insight : In vitro hepatic microsome studies on analogs indicate a half-life (t) of >60 minutes, suggesting suitability for in vivo neuropharmacological models .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., DCM or DMF) .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Regulatory Note : While not classified under TSCA, follow OSHA guidelines for laboratory hygiene and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.